molecular formula C₁₃H₁₀N₂O₅ B1140232 顺式、反式-5'-羟基沙利度胺 CAS No. 203450-07-1

顺式、反式-5'-羟基沙利度胺

货号 B1140232
CAS 编号: 203450-07-1
分子量: 274.23
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The enzymatic resolution has enabled the synthesis of both enantiomers of cis-5'-hydroxythalidomide, utilizing Pseudomonas stutzeri lipase TL for the kinetic resolution of a racemic substrate. This process demonstrates the compound's resistance to racemization and epimerization under physiological conditions (Yamamoto et al., 2008).

Molecular Structure Analysis

The molecular structure of cis,trans-5'-Hydroxythalidomide and its derivatives has been characterized using various spectroscopic and analytical techniques. These studies provide insights into the compound's configuration and its stability, particularly comparing to thalidomide at physiological pH (Yamamoto et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of cis,trans-5'-Hydroxythalidomide has revealed its interaction and behavior under different conditions. For example, the compound's bioactivation and interaction with enzymes in humanized mice have been studied to assess its protein binding properties, shedding light on its biological transformations and potential interactions within biological systems (Yamazaki et al., 2016).

科学研究应用

  1. 酶促合成和血管生成抑制:Yamamoto 等人 (2008) 的一项研究使用酶促动力学拆分合成了沙利度胺的主要代谢物顺式-5'-羟基沙利度胺的对映异构体。研究发现,顺式-5'-羟基沙利度胺在生理 pH 值下对差向异构化和差向异构化表现出抗性。此外,管形成试验表明,这些化合物在抑制血管生成中不活跃 (Yamamoto 等人,2008)

  2. 立体化学表征:Meyring 等人 (2002) 使用圆二色性 (CD) 光谱对沙利度胺对映异构体体外生物转化过程中形成的羟基化代谢物进行立体化学表征。研究发现,(3'R,5'R)-反式-5'-羟基沙利度胺是 (R)-沙利度胺的主要代谢物,它自发差向异构化为更稳定的 (3'S,5'R)-顺式异构体 (Meyring 等人,2002)

  3. 与 CYP2C19 基因型的药理遗传学关联:Ando 等人 (2002) 研究了 CYP2C19 多态性在沙利度胺代谢中的作用及其对前列腺癌治疗的影响。研究表明,CYP2C19 代谢表型较差的患者可能从沙利度胺治疗中获益较小。它还强调,代谢不良的患者形成羟基化代谢物(如顺式-5'-羟基沙利度胺)的能力较低 (Ando 等人,2002)

  4. CYP2C 亚家族对沙利度胺的代谢:Ando 等人的另一项研究 (2002) 探讨了细胞色素 P-450 (CYP) 对沙利度胺的生物转化。研究发现,CYP2C19 主要负责形成 5'-羟基沙利度胺和其他代谢物。观察到,CYP2C19 活性较高的肝微粒体比 CYP2C19 活性较低的肝微粒体形成更多的代谢物 (Ando 等人,2002)

  5. 增强细胞分化:Noguchi 等人 (2005) 发现沙利度胺及其代谢物(包括 5-羟基沙利度胺)增强了全反式维甲酸诱导的 HL-60 细胞分化。这表明在调节细胞分化过程中具有潜在的应用 (Noguchi 等人,2005)

  6. 不对称合成和生物学评价:Yamamoto 等人 (2009) 首次不对称合成了 (S)-和 (R)-5-羟基沙利度胺。研究发现,这些化合物在生理 pH 值下比沙利度胺具有更好的构型稳定性,并研究了它们在抗血管生成和抗肿瘤活性上的立体化学生物学效应 (Yamamoto 等人,2009)

属性

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432240
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,trans-5'-Hydroxythalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

cis,trans-5'-Hydroxythalidomide

CAS RN

222991-42-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the preparation of 2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione) having a molecular weight of about 274.2. A mixture of about 1.0 g (about 3.2 mmol) of acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester (single diastereomer) prepared according to Teubert, U. et al., Arch. Pharm. Pharm. Med. Chem., 1998, 331, 7 (incorporated herein by reference) and about 0.3 g (about 1.6 mmol) of p-toluenesulfonic acid was refluxed in about 30 ml of methanol for about 5 hours. The solution was allowed to cool to about room temperature. After cooling, the precipitated product was filtered and recrystallized from acetone/petroleum ether (having a boiling point of about 60° to about 80° C.). Alternatively, the precipitated, filtered product was recrystallized from acetonitrile. A yield of about 0.52 g (about a 60% yield) of 2-(5-hydroxy-2,6-dioxo-piperidin-3-yl)-1H-isoindole-1,3[2H]-dione having a melting point of about 195° to about 230° C. resulted.
[Compound]
Name
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
ER Lepper, NF Smith, MC Cox… - Current drug …, 2006 - ingentaconnect.com
Despite its controversial past, thalidomide is currently under investigation for the treatment of several disease types, ranging from inflammatory conditions to cancer. The mechanism of …
Number of citations: 96 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。